molecular formula C11H13ClOS2 B064941 1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one CAS No. 175202-90-1

1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one

Cat. No. B064941
M. Wt: 260.8 g/mol
InChI Key: BXLYJKVZYWNDKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[c]thiophene derivatives often involves complex reactions and methodologies. One approach to synthesizing related compounds involves the condensation of di-2-thenoylmethane, leading to derivatives through several reaction steps, including cycloaddition and reactions with different reagents to yield benzo[c]thiophene derivatives (Ishii et al., 1991). Another method demonstrated the synthesis of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones, which showed antimicrobial activity, highlighting the synthesis versatility of benzo[c]thiophene derivatives (Tehranchian et al., 2005).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and potential applications of any chemical compound. The structure and conformational properties of related compounds have been determined using techniques such as X-ray single crystal diffraction, FT-IR, and Raman spectroscopy, alongside quantum chemical calculations (Qiao et al., 2017). These analyses provide insights into the molecular interactions and stability of such compounds.

Chemical Reactions and Properties

Benzo[c]thiophene derivatives undergo various chemical reactions that modify their structure and enhance their properties. For example, synthesis routes involve reactions with phenylvinyl sulfoxide, dimethyl acetylenedicarboxylate, and di-2-thenoylacetylene, leading to different benzo[c]thiophene derivatives with unique properties (Ishii et al., 1991). These reactions are essential for the development of novel compounds with specific applications.

Physical Properties Analysis

The physical properties of 1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one and related compounds are influenced by their molecular structure. The analysis of these properties is crucial for their application in various fields. Techniques such as NMR, mass spectrometry, and elemental analyses provide valuable information about the physical characteristics of these compounds, including their stability and reactivity (Qiao et al., 2017).

Chemical Properties Analysis

The chemical properties of benzo[c]thiophene derivatives, such as reactivity, potential for further functionalization, and interaction with biological systems, are of significant interest. The antimicrobial activity of synthesized 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones against various strains highlights the chemical properties and potential applications of these compounds in medical and biological fields (Tehranchian et al., 2005).

Scientific Research Applications

Synthesis Routes and Chemical Reactions

  • The compound has been used as a starting material or intermediate in the synthesis of various structurally complex and biologically active molecules. For instance, it's been involved in the synthesis of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones with significant biological activities (Alagarsamy et al., 2006).
  • It's also utilized in the formation of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones showcasing in vitro antimicrobial activity (Tehranchian et al., 2005).

Biological Activities and Applications

  • Compounds derived from this chemical structure have been shown to exhibit central nervous system depressant activity, providing potential therapeutic avenues for conditions requiring sedative action (Manjunath et al., 1997).
  • The derivatives have displayed potent antimicrobial activities, indicating their potential as antimicrobial agents. This is particularly significant in the context of increasing antibiotic resistance (Babu et al., 2013).
  • Notably, certain derivatives have been recognized for their antileukemic properties, signifying their role in cancer research and potential therapeutic applications (Prasanna et al., 2010).

properties

IUPAC Name

1-chloro-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS2/c1-11(2)4-6-8(7(13)5-11)10(14-3)15-9(6)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLYJKVZYWNDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=O)C1)SC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381203
Record name 1-Chloro-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one

CAS RN

175202-90-1
Record name 1-Chloro-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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